Product packaging for 5-Phenylfuro[2,3-d]pyrimidin-4-amine(Cat. No.:)

5-Phenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B8607408
M. Wt: 211.22 g/mol
InChI Key: QZEZNWUIKTXXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylfuro[2,3-d]pyrimidin-4-amine is a chemical compound based on a furanopyrimidine core structure, which is a scaffold of high interest in medicinal chemistry and drug discovery. Furanopyrimidine-based compounds are extensively investigated for their potential as kinase inhibitors and antitumor agents. Research into structurally similar compounds has demonstrated potent biological activities. Specifically, analogs within this chemical class have been developed as third-generation epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are designed to selectively target mutant EGFR (L858R/T790M) found in non-small cell lung cancer while sparing the wild-type form, a strategy that aims to reduce dose-limiting toxicities . Other research on closely related 5-methyl-furo[2,3-d]pyrimidine compounds has shown that they can act as microtubule depolymerizing agents, inhibiting tubulin assembly in a manner comparable to combretastatin A-4. These agents can circumvent common drug resistance mechanisms and have shown significant antitumor effects in preclinical models, identifying the furanopyrimidine scaffold as a source of novel cytotoxic agents . This product, this compound, serves as a key synthetic intermediate for researchers exploring these and other biological pathways. It is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies in a laboratory setting. Intended Use: This product is for research use only and is not intended for diagnostic or therapeutic purposes. It is not for use in humans or animals. Handling: Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O B8607408 5-Phenylfuro[2,3-d]pyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-phenylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H9N3O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15)

InChI Key

QZEZNWUIKTXXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of the 5 Phenylfuro 2,3 D Pyrimidin 4 Amine Scaffold

Functional Group Modifications on the Furo[2,3-d]pyrimidine (B11772683) Core

The furo[2,3-d]pyrimidine nucleus offers multiple sites for functional group modification, enabling fine-tuning of the molecule's properties. Key positions for derivatization include the C2, C5, and C6 positions of the heterocyclic core.

One notable strategy involves the modification of the C5 position. For instance, 5-(arylaminomethyl)furo[2,3-d]pyrimidines have been synthesized from a 5-hydroxymethylfuro[2,3-d]pyrimidine precursor. lmaleidykla.ltlmaleidykla.lt This transformation is efficiently achieved through the Mitsunobu reaction, which allows for the formation of a C-N bond by reacting the 5-hydroxymethyl derivative with N-sulphonylanilines. lmaleidykla.ltlmaleidykla.lt This method provides a robust route to introduce a variety of substituted aryl amines at the C5 position. lmaleidykla.lt

Further modifications can be performed on other parts of the scaffold. The 2-methylthio group, for example, can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then be displaced by various nucleophiles to introduce diversity at the C2 position. lmaleidykla.lt Additionally, research into analogous heterocyclic systems like pyrrolo[2,3-d]pyrimidines has demonstrated other viable modifications that could be applied to the furo[2,3-d]pyrimidine core. These include Tf2O/2-methoxypyridine-mediated carbonyl-amine condensation (ipso-imination) and carbon-halogen bond formation at various positions on the heterocyclic ring using N-halosuccinimides. mdpi.com

Table 1: Examples of Functional Group Modifications on the Furo[2,3-d]pyrimidine Scaffold

Position Starting Functional Group Reagents and Conditions Resulting Functional Group Reference
C5 -CH₂OH (Hydroxymethyl) Ph₃P, DEAD, N-Sulphonylanilines (Mitsunobu Reaction) -CH₂-NH-Aryl (Arylaminomethyl) lmaleidykla.lt
C2 -SCH₃ (Methylthio) m-CPBA -SO₂CH₃ (Methylsulfonyl) lmaleidykla.lt
C2 -SO₂CH₃ (Methylsulfonyl) Hydrazine hydrate -NHNH₂ (Hydrazinyl) lmaleidykla.lt

Synthesis of Substituted Furo[2,3-d]pyrimidine Analogues, including Chalcones and C-Nucleosides

Expanding the chemical space around the furo[2,3-d]pyrimidine scaffold involves the synthesis of larger, more complex analogues. Among these, chalcones and C-nucleosides are of significant interest due to their established biological relevance.

Chalcones

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, have been integrated with the furo[2,3-d]pyrimidine core to create novel hybrid molecules. The synthesis typically proceeds via a Claisen-Schmidt condensation. nih.gov In a reported pathway, a 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one intermediate is reacted with various substituted aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) in ethanol. nih.gov This reaction yields a series of (E)-5-(3-(substituted phenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-ones. nih.gov The substituents on the phenyl ring of the chalcone (B49325) moiety can be varied, including halogens, which have been shown to influence the cytotoxic activity of the resulting compounds. nih.gov

Table 2: Synthesis of Furo[2,3-d]pyrimidine-based Chalcones

Aldehyde Substituent (Phenyl Ring B) Reagents Product Reference
4-Fluoro 20% aq. NaOH, Ethanol, rt (E)-5-(3-(4-fluorophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov
4-Chloro 20% aq. NaOH, Ethanol, rt (E)-5-(3-(4-chlorophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov
4-Bromo 20% aq. NaOH, Ethanol, rt (E)-5-(3-(4-bromophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov
4-Nitro 20% aq. NaOH, Ethanol, rt (E)-5-(3-(4-nitrophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov

C-Nucleosides

The synthesis of C-nucleoside analogues, where the nucleobase is linked to the sugar moiety via a C-C bond, represents another important derivatization strategy. While specific examples for 5-phenylfuro[2,3-d]pyrimidin-4-amine are not detailed, synthetic methods for the isomeric furo[3,2-d]pyrimidine (B1628203) C-nucleosides provide a blueprint for potential strategies. A key step in these syntheses involves the LDA-promoted cyclization of cyano ethers to form substituted furan (B31954) C-nucleosides. tandfonline.com Following the formation of the furanosyl intermediate, the pyrimidine (B1678525) ring is constructed in subsequent steps to yield the final bicyclic C-nucleoside. tandfonline.com These multi-step syntheses allow for the creation of both α and β anomers with various substitutions at the C4 position of the pyrimidine ring, such as amino, oxo, or methylthio groups. tandfonline.com

Formation of Fused Systems (e.g., Furotriazolopyrimidines)

The derivatization of the this compound scaffold can be further advanced by the formation of fused polycyclic systems. Annulating a third heterocyclic ring onto the furo[2,3-d]pyrimidine core can significantly alter the molecule's three-dimensional shape and biological properties.

A prominent example is the synthesis of furo[3,2-e] lmaleidykla.ltnih.govarkat-usa.orgtriazolo[1,5-c]pyrimidines. nih.govresearchgate.net One synthetic route begins with the reaction of a 3-amino-furo[2,3-d]pyrimidine derivative with semicarbazide (B1199961) hydrochloride to produce a (4-imino-furo[2,3-d]pyrimidin-3-yl)urea intermediate. arkat-usa.org This intermediate is then cyclized using dichlorotriphenylphosphorane (B105816) to form an iminophosphorane, which upon hydrolysis, yields the 2-amino-furo[3,2-e] lmaleidykla.ltnih.govarkat-usa.orgtriazolo[1,5-c]pyrimidine. arkat-usa.org

An alternative strategy involves reacting a 3-amino-4-imino-3H,4H-furo[2,3-d]pyrimidine with cyanogen (B1215507) bromide or isothiuronium (B1672626) sulfate (B86663) in an alkaline medium to construct the fused triazole ring. arkat-usa.org These synthetic approaches demonstrate the feasibility of elaborating the furo[2,3-d]pyrimidine scaffold into more complex, fused heterocyclic structures. arkat-usa.orgnih.govresearchgate.net

Table 3: Synthetic Routes to Fused Furotriazolopyrimidine Systems

Starting Material Key Reagents/Intermediates Fused Product Reference

Structure Activity Relationship Sar Studies of 5 Phenylfuro 2,3 D Pyrimidin 4 Amine and Its Derivatives

Impact of Substituents and their Positions on Biological Activity Profiles

The biological activity of 5-Phenylfuro[2,3-d]pyrimidin-4-amine derivatives is highly sensitive to the nature and position of various substituents. Modifications are typically explored at the C4-amino group, the C5-phenyl ring, and other positions on the furo[2,3-d]pyrimidine (B11772683) core to enhance target affinity and selectivity.

Research into novel furo[2,3-d]pyrimidine-based compounds as potential PI3K-α inhibitors revealed significant variations in activity based on the linker and terminal groups attached to a piperazinyl furo[2,3-d]pyrimidine core. nih.gov For instance, derivatives incorporating an aryloxyacetyl moiety (7a, 7b) or a substituted arylurea/thiourea moiety (8a, 8b, 8c) showed moderate inhibition (51–69%) against PI3K-α kinase activity at a 10 μM concentration. nih.gov In contrast, phenyl acetamide (B32628) derivatives (5a–d) displayed weak inhibitory activity (11–28%). nih.gov This suggests that the nature of the linker connecting the core to a terminal aromatic ring is a key determinant of activity. nih.gov

Further analysis of the terminal phenyl ring showed that bulky substituents can be detrimental to activity. The incorporation of a bulky tert-butyl group on the terminal phenyl ring generally diminished the inhibitory effect, likely because it hinders the molecule from fitting properly within the enzyme's affinity pocket. nih.gov Conversely, unsubstituted and thiomethyl derivatives (7a, 7b) were among the most effective in their series, indicating that smaller, well-positioned groups are preferred in this region. nih.gov

In related scaffolds, such as 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines, the nature of the biaryl system is crucial for potency as non-selective inhibitors of Lymphocyte-specific kinase (Lck). brandeis.edunih.gov For thieno[2,3-d]pyrimidines, a bioisostere of the furo[2,3-d]pyrimidine core, the position of a phenyl group is critical. Studies targeting Fibroblast growth factor receptor 1 (FGFR1) found that 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol were the most active compounds, with IC₅₀ values of 0.16 and 0.18 μM, respectively. nih.gov

The substitution pattern on the C4-amino phenyl ring also plays a significant role. In a series of N-phenylthieno[2,3-d]pyrimidin-4-amines, the presence of a hydroxyl group at the meta-position of the N-phenyl ring was found to be crucial for high inhibitory activity against FGFR1. nih.govresearchgate.net

Table 1: Impact of Linker and Terminal Substituents on PI3K-α Inhibition nih.gov
Compound SeriesLinker/Moiety TypeGeneral StructureObserved PI3K-α Inhibition (%) at 10 μMKey SAR Insight
5a-dPhenyl AcetamideFuropyrimidine-Piperazine-NH-CO-CH₂-Ar11–28%Weak inhibitory activity.
7a, 7bAryloxyacetylFuropyrimidine-Piperazine-CO-CH₂-O-Ar51–69%Moderate activity; unsubstituted and thiomethyl on terminal aryl are favorable.
8a-cArylurea/ThioureaFuropyrimidine-Piperazine-CO-NH-(CS)-NH-Ar51–69%Moderate activity.
-Bulky Substituent EffectTerminal Phenyl Ring with tert-butyl groupReduced ActivityBulky groups hinder fitting into the affinity pocket.

Role of Stereochemistry in Molecular Interactions and Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in biological activity, metabolism, and toxicity. nih.gov One enantiomer may bind with high affinity to a target's active site, while the other may be inactive or even interact with a different target, potentially causing off-target effects. nih.gov

The differential activity of enantiomers often arises from the specific spatial requirements of the drug-target interaction. nih.gov For a molecule to be biologically active, specific functional groups must align precisely with corresponding binding pockets or residues within the target protein. nih.gov A change in the stereochemical configuration at a single chiral center can alter this alignment, preventing optimal binding and reducing or abolishing the biological effect. nih.govmalariaworld.org

Furthermore, stereochemistry can influence a compound's pharmacokinetic profile. nih.gov Cellular uptake, distribution, and metabolism are often mediated by chiral proteins, such as transporters and enzymes, which can lead to stereoselective processing of a drug. nih.govnih.gov This can result in different plasma concentrations and durations of action for each enantiomer. nih.gov

While the pivotal role of stereochemistry in determining biological activity is well-established for many classes of compounds, specific studies detailing the stereochemical requirements for derivatives of this compound are not extensively covered in the cited literature. nih.govmalariaworld.orgnih.gov Nevertheless, given the chiral nature of kinase active sites, it is a critical parameter that must be considered in the design and development of potent and selective inhibitors based on this scaffold. The introduction of chiral centers in substituents would necessitate the separation and individual evaluation of enantiomers to identify the more active and safer isomer.

Influence of Core Scaffold Modifications, including Bioisosteric Replacements

Modifying the core scaffold of a lead compound is a powerful strategy in drug discovery used to improve potency, selectivity, and drug-like properties. researchgate.net Bioisosteric replacement, where one functional group or substructure is replaced by another with similar physical and chemical properties, is a common approach. researchgate.net The furo[2,3-d]pyrimidine nucleus is itself a bioisostere of the adenine (B156593) portion of ATP, which accounts for its general ability to inhibit kinases. researchgate.netrsc.org

Several bioisosteric replacements for the furo[2,3-d]pyrimidine core have been investigated to modulate activity against different kinase targets. These modifications primarily involve replacing the furan (B31954) ring with other five-membered heterocycles.

Pyrrolo[2,3-d]pyrimidines : This scaffold, a deaza-isostere of adenine, replaces the furan oxygen with a nitrogen atom. rjeid.com It has been extensively explored for the development of inhibitors against targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). rjeid.com The nitrogen atom can serve as an additional hydrogen bond donor or acceptor, offering different interaction possibilities within the kinase active site.

Pyrazolo[3,4-d]pyrimidines : This core is another well-known isostere of adenine that has proven to be a highly effective scaffold for kinase inhibitors, including the clinically approved BTK inhibitor ibrutinib. rsc.org Its ability to mimic hinge-binding interactions has been exploited to target a wide range of oncogenic kinases. rsc.org

Beyond direct bioisosteric replacement of the furan ring, another strategy involves combining the furopyrimidine scaffold with other established pharmacophores. For example, integrating a 1,3,4-thiadiazole (B1197879) moiety with the furopyrimidine core was explored to create dual PI3K/AKT inhibitors, leveraging the unique properties of each heterocyclic system to enhance anticancer potential. nih.govchemmethod.com These scaffold modifications allow for the fine-tuning of a compound's biological profile and exploration of new chemical space. researchgate.net

Table 2: Bioisosteric Scaffolds of Furo[2,3-d]pyrimidine and Their Targets
ScaffoldCore StructureKey FeatureExample Kinase TargetsReference
Furo[2,3-d]pyrimidineFused Furan and Pyrimidine (B1678525)Oxygen Heterocycle, Purine BioisosterePI3K-α, Lck nih.govbrandeis.edu
Thieno[2,3-d]pyrimidine (B153573)Fused Thiophene and PyrimidineSulfur replaces OxygenFGFR1 nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidineFused Pyrrole and PyrimidineNitrogen replaces OxygenEGFR, VEGFR rjeid.com
Pyrazolo[3,4-d]pyrimidineFused Pyrazole and PyrimidineAdenine IsostereBTK, Src-family rsc.org

Insights into Binding Site Requirements and Key Molecular Interactions

The efficacy of this compound derivatives as kinase inhibitors stems from their ability to effectively compete with ATP for its binding site. Molecular modeling and X-ray crystallography studies have provided detailed insights into the key interactions that govern their binding affinity and selectivity. brandeis.eduresearchgate.net

The core furo[2,3-d]pyrimidine scaffold typically anchors the inhibitor within the ATP-binding pocket by forming one or more hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme. nih.gov This interaction mimics the binding of the adenine ring of ATP. For example, docking studies of furopyrimidine derivatives in the PI3K-α active site showed a binding mode comparable to that of FDA-approved inhibitors, highlighting the importance of this core interaction. nih.gov

Beyond the hinge region, substituents on the scaffold extend into adjacent pockets, and the interactions within these pockets are crucial for determining potency and selectivity.

Hydrophobic Pockets : The C5-phenyl group and other hydrophobic substituents often occupy a hydrophobic pocket near the gatekeeper residue. nih.gov The size and nature of this residue can vary between kinases, and designing substituents that fit optimally into this pocket for a specific kinase can impart selectivity. nih.gov For instance, a terminal aromatic ring on a flexible linker can extend to occupy an "affinity pocket," and bulky groups that are too large for this pocket can reduce activity. nih.gov

Specific Amino Acid Interactions : The formation of additional hydrogen bonds or other interactions with specific residues can significantly enhance binding affinity. For PI3K and AKT inhibitors, key interactions with amino acids such as Tyr836, Asp810, and Lys802 (in PI3K) or Asp274 and Arg273 (in AKT) have been identified. nih.gov In studies targeting VEGFR-2, the 4-amino group and other functionalities were shown to form hydrogen bonds with the side chain of Cys-917 and the carboxylic group of Glu-883. researchgate.net

Solvent-Exposed Region : Portions of the inhibitor that extend towards the solvent-exposed area of the active site can be modified to improve physicochemical properties, such as solubility, without disrupting the core binding interactions. nih.gov

Biological Activity Spectrum and Molecular Mechanisms of Furo 2,3 D Pyrimidin 4 Amines

Enzyme and Receptor Inhibition Studies

The mechanism of action for many furo[2,3-d]pyrimidine (B11772683) derivatives is rooted in their ability to selectively bind and inhibit key enzymes and receptors that are critical for cell signaling and proliferation. This targeted inhibition disrupts pathological processes, particularly in oncology.

Kinase Inhibitory Activities (e.g., EGFR, VEGFR-2, GSK-3β, Aurora Kinases, FLT3-ITD)

Protein kinases are a major class of enzymes targeted by furo[2,3-d]pyrimidine compounds due to their central role in signal transduction pathways that regulate cell growth, differentiation, and survival. researchgate.net

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2): Several 6-aryl-furo[2,3-d]pyrimidin-4-amines have been identified as potent inhibitors of EGFR. researchgate.net A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed as dual inhibitors of EGFR and HER2, two receptor tyrosine kinases crucial to the development of many cancers. nih.gov Modifications to the side chain at the 5-position of the furo[2,3-d]pyrimidine ring were found to significantly impact the in-vitro inhibitory activity against both EGFR and HER2. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, the process of forming new blood vessels required for tumor growth, VEGFR-2 is a significant anticancer target. Research has identified novel 2,4-diamino-5-substituted furo[2,3-d]pyrimidines that exhibit potent inhibitory activity against VEGFR-2, in some cases comparable to or better than the standard inhibitor sunitinib. researchgate.netnih.gov

Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including cancer. Specific 4-Amino-5,6-diaryl-furo[2,3-d]pyrimidines have been identified as potent inhibitors of GSK-3β, demonstrating the versatility of this scaffold.

Aurora Kinases: These enzymes are critical regulators of cell division, and their overexpression is common in human cancers, making them attractive therapeutic targets. nih.gov While specific studies on 5-phenylfuro[2,3-d]pyrimidin-4-amine are limited, the broader pyrimidine (B1678525) core is a well-established scaffold for designing potent Aurora A and Aurora B kinase inhibitors. For instance, a series of 2,4-disubstituted pyrimidines demonstrated Aurora A and Aurora B inhibitory activities with IC50 values of 309 nM and 293 nM, respectively. nih.gov This suggests the furo[2,3-d]pyrimidine framework has strong potential for targeting this class of kinases. nih.gov

FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD): Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML). imtm.czresearchgate.net A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives were designed as FLT3-ITD inhibitors and showed cytotoxicity in FLT3-ITD expressing AML cell lines (MOLM-13 and MV4-11) in the nanomolar range. imtm.cz One lead compound effectively suppressed FLT3 phosphorylation and its downstream signaling molecules, STAT5 and ERK1/2, and was more potent than the approved inhibitors sorafenib (B1663141) and quizartinib. imtm.cz

Table 1: Kinase Inhibitory Activities of Furo[2,3-d]pyrimidine and Related Scaffolds
Compound ClassTarget KinaseActivity (IC50)Reference
2,4-Disubstituted PyrimidineAurora A309 nM nih.gov
2,4-Disubstituted PyrimidineAurora B293 nM nih.gov
Furo[2,3-d]pyrimidine-thiadiazole-urea derivativeFLT3-ITDNanomolar Range imtm.cz
4-Amino-5,6-diaryl-furo[2,3-d]pyrimidinesGSK-3βPotent Inhibition
2,4-Diamino-5-substituted furo[2,3-d]pyrimidinesVEGFR-2Potent Inhibition researchgate.netnih.gov
4-Anilino-furo[2,3-d]pyrimidineEGFR/HER2Potent Dual Inhibition nih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Antifolates, which interfere with the synthesis of nucleic acid precursors, are a cornerstone of chemotherapy. The furo[2,3-d]pyrimidine scaffold has been explored for its potential to inhibit key enzymes in this pathway.

Dihydrofolate Reductase (DHFR): This enzyme is crucial for maintaining the intracellular pool of tetrahydrofolate, which is essential for the synthesis of dTMP. A series of novel 2,4-diamino-5-substituted furo[2,3-d]pyrimidines were designed to possess dual inhibitory activity against both receptor tyrosine kinases and DHFR within a single molecule, combining cytostatic and cytotoxic potential. nih.gov

Thymidylate Synthase (TS): TS catalyzes the conversion of dUMP to dTMP, a rate-limiting step in DNA biosynthesis, making it a critical target for cancer therapy. nih.govwikipedia.org While direct inhibition of TS by furo[2,3-d]pyrimidines is not extensively documented, closely related bioisosteric scaffolds have shown significant activity. For example, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of both human TS and DHFR. nih.gov This demonstrates the potential of the fused pyrimidine ring system to effectively target these crucial folate-dependent enzymes.

Other Enzyme Modulations, e.g., HIV Reverse Transcriptase and MAP Kinases

The therapeutic potential of the furo[2,3-d]pyrimidine scaffold extends beyond cancer-related enzymes.

HIV Reverse Transcriptase (RT): This viral enzyme is essential for the replication of HIV, making it a primary target for antiretroviral drugs. mdpi.com Dihydrofuro[3,4-d]pyrimidine derivatives, constitutional isomers of the furo[2,3-d]pyrimidine scaffold, have been developed as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Certain compounds from this class showed moderate RT enzyme inhibition with IC50 values between 0.14-0.15 μM and exhibited superior potency against a panel of HIV-1-resistant strains compared to existing drugs like etravirine (B1671769) and rilpivirine. nih.gov

MAP Kinases: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that includes kinases like ERK1/2. As mentioned, potent furo[2,3-d]pyrimidine-based FLT3-ITD inhibitors were shown to effectively suppress the phosphorylation of downstream signaling molecules, including ERK1/2, directly implicating this scaffold in the modulation of the MAPK pathway. imtm.cz

Antiproliferative and Cytotoxic Evaluations

The enzymatic inhibitory activities of furo[2,3-d]pyrimidine derivatives translate into significant effects at the cellular level, where they are evaluated for their ability to halt the proliferation of cancer cells and induce cell death.

In vitro Assays against Human Cancer Cell Lines (e.g., HeLa, MCF-7, HT-29, NCI 60 cell panel)

Derivatives of the furo[2,3-d]pyrimidine scaffold have demonstrated broad and potent antiproliferative activity against a variety of human cancer cell lines.

In one study, synthesized furo[2,3-d]pyrimidine derivatives were tested against human cervical (HeLa), breast (MCF-7), and colon (HT-29) cancer cell lines, with several compounds showing IC50 values between 7.37 and 13.72 μM. researchgate.net Another study on novel furo[2,3-d]pyrimidine based chalcones identified two compounds with potent anti-proliferative activity against an NCI 59 cell line panel, yielding mean GI50 values of 2.41 μM and 1.23 μM. nih.gov These same compounds also showed pronounced cytotoxic activity against the drug-resistant MCF-7 cell line, with IC50 values of 1.20 μM and 1.90 μM, which were superior to the standard chemotherapeutic doxorubicin (B1662922) (3.30 μM). nih.gov Further research on a separate series of furo[2,3-d]pyrimidine derivatives also reported significant cytotoxic activity against the MCF-7 cell line (IC50 of 1.20 μM and 1.90 μM). nih.gov

The bioisosterically related thieno[2,3-d]pyrimidines have also shown strong activity. One study reported IC50 values as low as 0.013 µM against the MCF-7 cell line. mdpi.com

Table 2: Antiproliferative and Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives
Compound ClassCell LineActivity MetricValue (µM)Reference
Furo[2,3-d]pyrimidine derivativeHeLaIC507.37 - 13.72 researchgate.net
Furo[2,3-d]pyrimidine derivativeHT-29IC507.37 - 13.72 researchgate.net
Furo[2,3-d]pyrimidine chalcone (B49325) (5d)NCI 59-cell panelGI50 (mean)2.41 nih.gov
Furo[2,3-d]pyrimidine chalcone (5e)NCI 59-cell panelGI50 (mean)1.23 nih.gov
Furo[2,3-d]pyrimidine chalcone (5d)MCF-7 (resistant)IC501.20 ± 0.21 nih.gov
Furo[2,3-d]pyrimidine chalcone (5e)MCF-7 (resistant)IC501.90 ± 0.32 nih.gov
Furo[2,3-d]pyrimidine derivative (VIa)MCF-7 (resistant)IC501.20 ± 0.21 nih.gov
Furo[2,3-d]pyrimidine derivative (VIb)MCF-7 (resistant)IC501.90 ± 0.32 nih.gov

Modulation of Cell Cycle Progression and Apoptosis Induction

Beyond simply halting proliferation, many furo[2,3-d]pyrimidine compounds actively induce programmed cell death, or apoptosis, a desirable trait for an anticancer agent. Studies on the closely related thieno[2,3-d]pyrimidine (B153573) scaffold have provided insight into these mechanisms. Certain 4-anilino-N-methylthieno[2,3-d]pyrimidines were found to be potent apoptosis inducers, with EC50 values as low as 0.004 µM in T47D breast cancer cells. nih.gov The functional mechanism for this activity was identified as the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and triggers apoptosis. nih.gov

Other pyrimidine-based derivatives, designed as Aurora kinase inhibitors, have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-xl in HCT-116 cells. nih.gov Furthermore, studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines demonstrated that these compounds can cause cell cycle arrest, providing another avenue through which they exert their antiproliferative effects. nih.gov Some furo[2,3-d]pyrimidine derivatives have also been shown to be capable of inducing apoptosis-dependent cell death. nih.gov

Anti-Angiogenic Potential (e.g., HUVEC models)

Furo[2,3-d]pyrimidine derivatives have demonstrated notable anti-angiogenic properties, primarily through the inhibition of key signaling pathways involved in new blood vessel formation. Human Umbilical Vein Endothelial Cells (HUVECs) are a critical in vitro model for studying angiogenesis, and various studies have utilized this system to evaluate the efficacy of these compounds.

The anti-angiogenic activity of these compounds is often linked to their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and tube formation, all of which are crucial steps in angiogenesis.

Certain furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2. For instance, a series of novel furan (B31954), furo[2,3-d]pyrimidine, and furo[3,2-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives were synthesized and screened for their in vitro VEGFR-2 inhibitory activity, exhibiting good to moderate nanomolar inhibition. Specifically, some furotriazolopyrimidine and furopyrimidine derivatives were further evaluated for their in vitro antiproliferative activity against HUVECs, with some showing higher potency than the standard drug sorafenib. These potent compounds also demonstrated significant inhibitory effects on the invasion and migration of HUVECs.

Table 1: Anti-Angiogenic and Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives

Compound ID VEGFR-2 IC₅₀ (nM) HUVEC Antiproliferative Activity
8b 38.72 ± 1.7 Higher potency than sorafenib
10c 41.40 ± 1.8 Significant

| 6a, 6c, 7f, 8a, 8c, 10b, 10f, 12b, 14c, 14d | 43.31 - 98.31 | Good activity |

Note: The data presented is for derivatives of the furo[2,3-d]pyrimidine scaffold.

Effects on Microtubule Dynamics and Drug Resistance Circumvention

A significant area of research for furo[2,3-d]pyrimidine derivatives has been their interaction with the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, structure, and transport. Certain derivatives have been identified as potent microtubule targeting agents that can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Specifically, a series of 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been shown to possess potent microtubule depolymerizing activities. nih.gov These compounds inhibit tubulin assembly, with some exhibiting IC₅₀ values comparable to that of the well-known microtubule-destabilizing agent combretastatin (B1194345) A-4 (CA-4). nih.gov The mechanism of action involves binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of αβ-tubulin heterodimers into microtubules.

A crucial advantage of some of these furo[2,3-d]pyrimidine derivatives is their ability to circumvent mechanisms of multidrug resistance (MDR) that often limit the efficacy of conventional chemotherapeutics. nih.gov For example, they have been shown to be effective against cancer cells that overexpress P-glycoprotein (Pgp) or βIII-tubulin, two common mechanisms of resistance to taxanes and vinca (B1221190) alkaloids. nih.gov

Table 2: Microtubule Depolymerizing and Tubulin Assembly Inhibition by 4-Substituted-5-methyl-furo[2,3-d]pyrimidines

Compound ID Microtubule Depolymerizing Activity Tubulin Assembly Inhibition IC₅₀ (µM) Circumvention of Drug Resistance
3 Potent - Pgp and βIII-tubulin mediated
4 Potent Comparable to CA-4 Pgp and βIII-tubulin mediated
6 Slightly lower potency Comparable to CA-4 Pgp and βIII-tubulin mediated
7 Slightly lower potency Comparable to CA-4 Pgp and βIII-tubulin mediated

| 9 | Potent | Comparable to CA-4 | Pgp and βIII-tubulin mediated |

Note: The data presented is for derivatives of the furo[2,3-d]pyrimidine scaffold. CA-4 refers to combretastatin A-4. nih.gov

Other Biological Modalities

Beyond their anticancer properties, furo[2,3-d]pyrimidin-4-amines and their derivatives have been investigated for a range of other biological activities.

Antiviral Activities

The furo[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of novel antiviral agents. A new series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives exhibited broad-spectrum activity with low micromolar EC₅₀ values against both wild-type and mutant strains of the Varicella-Zoster Virus (VZV). nih.gov Notably, one compound was found to be up to threefold more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains, indicating a different mechanism of action. nih.gov Importantly, this derivative was not cytostatic at the maximum tested concentration, suggesting a favorable selectivity index. nih.gov

Table 3: Antiviral Activity of Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrid Derivatives against VZV

Compound ID VZV (Wild Type) EC₅₀ (µM) VZV (TK-) EC₅₀ (µM) CC₅₀ (µM) Selectivity Index
9a Low micromolar - >100 -
9b Low micromolar Up to 3-fold more potent than acyclovir >100 Up to 7.8

| 9c | Low micromolar | - | >100 | - |

Note: The data presented is for derivatives of the furo[2,3-d]pyrimidine scaffold. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

The furo[2,3-d]pyrimidine nucleus is a constituent of various compounds that have demonstrated significant antimicrobial properties. Derivatives of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and tested for their antifungal and antibacterial activities, with many exhibiting good results against the tested fungi and bacteria. researchgate.net For instance, one compound was found to be potentially active against Aspergillus oryzae, while another showed an excellent zone of inhibition against Penicillium chrysogenum. researchgate.net

In terms of antibacterial activity, certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, some compounds were active against Escherichia coli and Staphylococcus aureus. researchgate.net The antimicrobial potential of these compounds highlights their versatility and potential for development as new therapeutic agents for infectious diseases.

Table 4: Antimicrobial Activity of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Compound ID Test Organism Activity
5e Aspergillus oryzae Potentially active (Zone of inhibition: 28 mm at 100 µg/mL)
5g Penicillium chrysogenum Excellent (Zone of inhibition: 39 mm at 100 µg/mL)
5h Escherichia coli Active

| 5c | Staphylococcus aureus | Active |

Note: The data presented is for derivatives of the furo[2,3-d]pyrimidine scaffold. researchgate.net

Antioxidant Mechanisms

The antioxidant potential of furo[2,3-d]pyrimidine derivatives has also been explored, with some analogues showing significant radical scavenging activity. The mechanism of antioxidant action for such heterocyclic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, furo[2,3-b]pyridine (B1315467) derivatives, which are structurally related to the furo[2,3-d]pyrimidine core, exhibited significant antioxidant activity. researchgate.net The highest radical scavenging activity percentages were observed for specific derivatives after 24 hours, with some reaching up to 90.1%. researchgate.net

Theoretical studies on the antioxidant mechanism of structurally similar thieno[2,3-d]pyrimidine derivatives suggest that the primary antioxidant action likely proceeds via hydrogen atom transfer (HAT). nih.govnih.gov The presence of electron-donating groups on the phenyl ring can significantly enhance the antioxidant activities of these derivatives. nih.gov This suggests that the furo[2,3-d]pyrimidine scaffold, particularly with appropriate substitutions, can act as a potent antioxidant.

Modulation of Inflammatory Pathways and Analgesic Effects

Furo[2,3-d]pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways and exert analgesic effects. Some fused furo[2,3-d]pyrimidinone derivatives have demonstrated analgesic properties in rodent models of pain. researchgate.net For instance, in the acetic acid-induced abdominal constriction test in mice, some of these compounds exhibited significant and graded analgesia when administered intraperitoneally. researchgate.net

The anti-inflammatory effects of pyrimidine derivatives are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific data for this compound is limited, related pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of COX-2 and 5-LOX, as well as inhibitors of nitric oxide (NO) release. nih.gov This suggests that the furo[2,3-d]pyrimidine core could also modulate these inflammatory pathways, contributing to its observed analgesic effects.

Computational and Theoretical Chemistry Investigations of 5 Phenylfuro 2,3 D Pyrimidin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug design for understanding how a ligand, such as 5-Phenylfuro[2,3-d]pyrimidin-4-amine, interacts with its biological target, typically a protein or enzyme. The furopyrimidine core is a recognized scaffold in medicinal chemistry, often targeting protein kinases.

Research on related pyrimidine (B1678525) derivatives has shown that the aminopyrimidine moiety is critical for binding to the hinge region of many kinases, forming key hydrogen bonds that anchor the ligand in the ATP-binding site. nih.gov For instance, in studies on Polo-like kinase 4 (PLK4) inhibitors, the aminopyrimidine core forms hydrogen bonds with hinge residues like Glu-90 and Cys-92. nih.gov Similarly, docking studies of pyrimidine analogs against Epidermal Growth Factor Receptor (EGFR) show that the nitrogenous heterocycle occupies the adenine (B156593) binding pocket and forms hydrogen bonds with residues such as Met793. mdpi.com

For this compound, docking simulations would likely show the 4-amino group interacting with the backbone of the kinase hinge region. The phenyl group at the 5-position would extend into a hydrophobic pocket, contributing to the binding affinity through van der Waals and hydrophobic interactions. The furo[2,3-d]pyrimidine (B11772683) core itself provides a rigid scaffold that correctly orients these key interacting groups. Elucidating these binding modes is essential for structure-activity relationship (SAR) studies and for designing derivatives with improved potency and selectivity. nih.gov

Table 1: Representative Molecular Docking Results for Pyrimidine Derivatives Against Kinase Targets

Compound ScaffoldTarget Protein (PDB ID)Key Interacting ResiduesObserved InteractionsReference
AminopyrimidinePLK4 (4YUR)Glu-90, Cys-92, Lys-41Hydrogen Bonds, Hydrophobic Interactions nih.gov
PyrazolopyrimidineEGFR (1M17)Met-769, Met-793Hydrogen Bonds mdpi.com
Pyrido[2,3-d]pyrimidin-7-oneCDK4Val-96, His-95Hydrogen Bonds, π-π Stacking japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.org These mathematical models are invaluable for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular features that govern biological response. fiveable.menih.gov

For a class of compounds like furo[2,3-d]pyrimidines, a QSAR study would involve calculating a range of molecular descriptors for each analog. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic potential). fiveable.me Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a predictive model. nih.gov

Studies on pyrimidine derivatives as VEGFR-2 inhibitors have successfully used QSAR to build models with high predictive power (R² values of 0.889 for MLR and 0.998 for ANN). nih.gov Such models reveal which descriptors are most influential. For this compound and its analogs, QSAR models could highlight the importance of factors like hydrophobicity (LogP), polar surface area (PSA), and specific steric or electronic features of the substituent at the 5-position for determining inhibitory potency. The resulting models can then be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity. mdpi.com

Table 2: Key Parameters in QSAR Model Development

ParameterDescriptionTypical Value for a Robust Model
R² (Coefficient of Determination)Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²)Measures the predictive power of the model, determined through internal cross-validation (e.g., leave-one-out).> 0.5
R²_pred (External Validation R²)Measures the predictive power of the model on an external test set of compounds not used in model building.> 0.6

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. echemcom.com It is a powerful tool for calculating various molecular properties, providing insights into the stability, reactivity, and spectroscopic characteristics of a compound like this compound. samipubco.com

DFT calculations can determine the optimized molecular geometry and the distribution of electron density. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive and easier to excite. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the furan (B31954) ring, indicating their role as hydrogen bond acceptors.

Table 3: Quantum Chemical Parameters Calculated by DFT

ParameterSymbolSignificance
Energy of HOMOE_HOMORelated to the ability to donate an electron (ionization potential).
Energy of LUMOE_LUMORelated to the ability to accept an electron (electron affinity).
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability.
Chemical HardnessηMeasures resistance to change in electron distribution.
ElectronegativityχMeasures the power of an atom to attract electrons.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides a dynamic view of molecular systems, offering insights into conformational flexibility, binding stability, and the influence of solvent. mdpi.com

For this compound, MD simulations can be used to study its conformational preferences in solution. More importantly, when docked into a target protein, MD simulations can assess the stability of the ligand-protein complex. mdpi.comrsc.org The simulation tracks the trajectory of the complex over nanoseconds, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

A stable binding mode is often indicated by a low and converged RMSD value for the ligand over the simulation time. mdpi.com RMSF analysis can identify which parts of the protein are flexible and which are constrained upon ligand binding. MD simulations can also refine the binding poses obtained from molecular docking, revealing subtle conformational changes and the role of water molecules in mediating interactions, thus providing a more accurate picture of the binding dynamics. nih.gov

In Silico ADMET Predictions and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools allow for the early assessment of these properties, reducing the risk of late-stage failures in drug development.

For this compound, various computational models can predict its ADMET properties. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. samipubco.com Online platforms and software can predict parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP450) enzymes, and potential toxicity. nih.gov

For instance, predictions might suggest whether this compound is likely to be orally bioavailable or a substrate for key metabolic enzymes. This information is crucial for guiding the optimization of the molecule's structure to achieve a favorable balance of potency and drug-like properties.

Table 4: Common In Silico ADMET and Drug-Likeness Parameters

PropertyParameterImportance
AbsorptionGastrointestinal (GI) Absorption, Skin PermeabilityPredicts oral bioavailability and topical delivery potential.
DistributionBlood-Brain Barrier (BBB) Penetration, Plasma Protein BindingDetermines if the compound can reach its target (e.g., in the CNS) and its free concentration in circulation.
MetabolismCytochrome P450 (CYP) Inhibition/SubstrateAssesses potential for drug-drug interactions and metabolic stability.
ExcretionRenal ClearancePredicts the primary route of elimination from the body.
ToxicityhERG Inhibition, Ames MutagenicityFlags potential for cardiotoxicity and genotoxicity.
Drug-LikenessLipinski's Rule of Five, Veber's RulesEvaluates if the compound has physicochemical properties consistent with known oral drugs.

Reactivity Descriptors and Theoretical Thermodynamic Studies for Mechanism Elucidation

Theoretical studies using quantum chemistry methods can elucidate the reaction mechanisms and thermodynamic stability of this compound. Reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. researchgate.net

Theoretical thermodynamic studies can calculate properties such as bond dissociation energies (BDE), which are vital for assessing the thermal stability of a compound. nih.gov The weakest bond in the molecule, identified by the lowest BDE, is often the first to break under thermal stress. This information helps in understanding the compound's stability and potential degradation pathways.

Q & A

Q. What are the standard synthetic routes for preparing 5-Phenylfuro[2,3-d]pyrimidin-4-amine and its derivatives?

The synthesis typically involves alkylation or aryl substitution reactions. For example, N-alkyl derivatives are synthesized by reacting 2-methoxy-substituted precursors with alkyl halides (e.g., ethyl iodide, propyl iodide) in dimethylformamide (DMF) at room temperature. The reaction mixture is purified via column chromatography (hexane/ethyl acetate gradients) and characterized using 1^1H NMR, TLC, and HPLC to confirm purity (>95%) and structural integrity . A representative procedure includes:

  • Reagents : Alkyl halides (e.g., ethyl iodide), DMF, NaHCO3_3.
  • Conditions : 12–24 hours at 25°C.
  • Purification : Silica gel chromatography (hexane/EtOAc 3:1).
  • Yield : 74–83% for N-alkyl derivatives .

Q. How can researchers validate the purity and structural identity of synthesized this compound derivatives?

Methodological validation includes:

  • TLC : Monitor reaction progress using hexane/ethyl acetate (3:1) as the mobile phase; Rf_f values typically range from 0.15–0.30 .
  • 1^1H NMR : Key signals include aromatic protons (δ 7.0–7.3 ppm for phenyl groups) and alkyl chain resonances (e.g., δ 1.13–1.16 ppm for ethyl groups) .
  • HPLC : Use C18 columns with acetonitrile/water gradients; retention times vary by substituent .
  • Melting Points : Confirm consistency with literature (e.g., 87–132°C for N-alkyl derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging N-alkylation reactions of this compound?

Low yields (<70%) may arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Replace DMF with polar aprotic solvents like DMSO to enhance nucleophilicity .
  • Catalyst Screening : Use Pd(II) acetate or specialized catalysts (e.g., Catalyst A™) for Suzuki-Miyaura cross-coupling to introduce aryl groups, achieving ~51% yield for complex derivatives .
  • Temperature Control : For heat-sensitive intermediates, reduce reaction temperatures to 0–5°C to minimize decomposition .

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

Unexpected peaks or splitting patterns may indicate:

  • Residual Solvents : Use deuterated solvents (e.g., DMSO-d6_6) and ensure thorough drying under vacuum .
  • Tautomerism : Investigate pH-dependent equilibria using 13^{13}C NMR or X-ray crystallography .
  • Byproduct Formation : Employ mass spectrometry (HRMS) to detect impurities (e.g., unreacted starting materials) .

Q. What methodological approaches are used to evaluate the biological activity of this compound analogs?

While direct data on 5-phenyl derivatives is limited, related furopyrimidines are tested via:

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, MDA-MB-435) using MTT assays. For example, benzo[h]chromeno derivatives showed 39–48% growth inhibition at 10 µM .
  • Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential changes via flow cytometry .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., EGFR, VEGFR2) .

Data Contradiction and Reproducibility Analysis

Q. How can conflicting biological activity data between similar furopyrimidine derivatives be resolved?

Contradictions (e.g., variable IC50_{50} values) may stem from:

  • Structural Variations : Compare substituent effects (e.g., 4-methoxyphenyl vs. 2-chlorophenyl) on solubility and target binding .
  • Assay Conditions : Standardize cell culture media (e.g., RPMI-1640 with 10% FBS) and incubation times (48–72 hours) .
  • Statistical Validation : Perform triplicate experiments with p < 0.05 significance thresholds using ANOVA .

Q. What steps ensure reproducibility in synthesizing water-soluble this compound derivatives?

  • Salt Formation : Convert free bases to hydrochlorides (e.g., using anhydrous HCl gas) to enhance solubility (>10 mg/mL in PBS) .
  • Lyophilization : Freeze-dry aqueous solutions to obtain stable powders with consistent crystallinity .
  • QC Protocols : Adhere to USP guidelines for residual solvent testing (e.g., <0.1% DMF) using GC-MS .

Methodological Tables

Q. Table 1. Key Reaction Conditions for N-Alkylation of Furopyrimidines

Alkylating AgentSolventTemp (°C)Yield (%)Ref.
Ethyl iodideDMF2583
Propyl iodideDMSO2580
Propargyl bromideTHF0–574

Q. Table 2. Biological Activity of Furopyrimidine Analogs

DerivativeCell Line% Growth Inhibition (10 µM)Ref.
4-MethoxyphenylMDA-MB-43539.52
2-ChlorophenylMCF-742.79

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.